Quetiapine, also known by its brand name Seroquel, is an atypical antipsychotic medication. [] It is classified as a dibenzothiazepine derivative. [] Quetiapine is a valuable tool in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry. Its unique pharmacological profile makes it a subject of interest for studying the mechanisms of psychosis, mood disorders, and other neurological conditions.
Quetiapine fumarate is synthesized from dibenzo[b,f][1,4]thiazepin-11(10H)-one and is marketed under the brand name Seroquel, developed by AstraZeneca. Its IUPAC name is 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, (E)-2-butenedioate (2:1) salt. As a pharmaceutical compound, it falls under the category of second-generation antipsychotics, which are characterized by their ability to target both dopaminergic and serotonergic systems in the brain.
The synthesis of quetiapine fumarate involves several steps:
Quetiapine fumarate has a complex molecular structure characterized by its dibenzothiazepine core. The molecular formula is and it possesses a molecular weight of approximately 383.56 g/mol.
Quetiapine fumarate participates in various chemical reactions during its synthesis and metabolism:
Quetiapine exerts its therapeutic effects primarily through antagonism at several neurotransmitter receptors:
The balanced receptor profile contributes to its efficacy in treating various psychiatric disorders while minimizing side effects like extrapyramidal symptoms .
Quetiapine fumarate exhibits specific physical and chemical properties that are essential for its formulation and therapeutic use:
Quetiapine fumarate demonstrates good stability under standard storage conditions but may degrade under extreme temperatures or humidity.
Quetiapine fumarate is widely used in clinical settings for:
Additionally, research continues into its potential applications in treating anxiety disorders and insomnia due to its sedative properties .
Quetiapine fumarate was synthesized in 1985 by pharmaceutical researchers seeking novel antipsychotics with improved tolerability over first-generation agents [5]. Its development trajectory included extensive preclinical studies characterizing its receptor binding profile and behavioral pharmacology. The compound received initial U.S. Food and Drug Administration (FDA) approval in 1997 under the brand name Seroquel® for the treatment of schizophrenia, based on pivotal Phase III trials demonstrating efficacy against positive and negative symptoms [1] [5]. This approval marked quetiapine as the fourth second-generation antipsychotic introduced in the United States. Subsequent FDA approvals expanded its therapeutic indications:
Table 1: Key Regulatory Milestones for Quetiapine Fumarate
Year | Indication Approved | Dosage Form |
---|---|---|
1997 | Schizophrenia | Immediate-release tablets |
2004 | Acute manic episodes (Bipolar I) | Immediate-release tablets |
2006 | Bipolar depression | Immediate-release tablets |
2007 | All previous indications | Extended-release tablets |
2009 | Adjunctive MDD therapy | Extended-release tablets |
The extended-release formulation utilized a proprietary delivery system enabling once-daily dosing, broadening its clinical utility [8]. By 2022, quetiapine ranked as the most prescribed antipsychotic in the United States, reflecting its integration into psychiatric practice [5].
Quetiapine fumarate is chemically designated as 2-(2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy)ethanol fumarate (C₂₁H₂₅N₃O₂S • ½C₄H₄O₄) [7]. It belongs to the dibenzothiazepine class, characterized by a unique tricyclic core structure consisting of:
Table 2: Structural Components of Quetiapine Fumarate
Structural Region | Chemical Features | Functional Significance |
---|---|---|
Dibenzothiazepine core | Tricyclic system with sulfur atom | Determines basic molecular geometry and electronic properties |
Piperazine moiety | Linked to thiazepine ring at C11 | Facilitates dopamine D2 receptor binding |
Ethoxyethanol side chain | Terminal hydroxyethyl group | Modulates solubility and pharmacokinetics |
This molecular architecture differentiates quetiapine from structurally distinct antipsychotics like butyrophenones (haloperidol), thioxanthenes (flupentixol), or dibenzodiazepines (clozapine) [3] [4]. The fumarate salt form enhances aqueous solubility and oral bioavailability. Unlike its structural analogue clozapine (a dibenzodiazepine), quetiapine lacks a bioisosteric carbon atom in the central ring, substituting sulfur for nitrogen, which contributes to its distinct receptor binding profile [4] [7].
Quetiapine is pharmacotherapeutically classified as a second-generation antipsychotic (SGA), also termed atypical antipsychotics. This classification denotes compounds that:
SGAs revolutionized psychiatric treatment by mitigating the motor side effects historically associated with conventional antipsychotics like chlorpromazine. Quetiapine’s pharmacodynamic profile aligns with the "serotonin-dopamine antagonist" model of atypicality, characterized by:
Table 3: Receptor Binding Profile of Quetiapine Relative to Other SGAs
Receptor | Quetiapine Binding Affinity (Ki nM) | Clozapine (Ki nM) | Risperidone (Ki nM) |
---|---|---|---|
5-HT₂A | 6–38 | 5–16 | 0.16–2 |
D₂ | 160–500 | 35–260 | 1.5–5 |
H₁ | 1–11 | 0.5–4 | 20–150 |
α₁ | 10–47 | 1.5–16 | 0.5–5 |
This receptor affinity ratio (5-HT₂A:D₂ >1) underlies quetiapine’s lower propensity to cause extrapyramidal side effects while maintaining antipsychotic efficacy [1] [3]. Additionally, quetiapine’s active metabolite, N-desalkylquetiapine (norquetiapine), contributes significantly to its clinical effects through norepinephrine reuptake inhibition and partial agonism at 5-HT₁A receptors, which may augment its antidepressant and anxiolytic properties [1] [7]. The World Health Organization includes quetiapine on its List of Essential Medicines, recognizing its importance in global mental healthcare systems [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7